molecular formula C20H19N3O4S B2479142 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide CAS No. 1007530-14-4

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide

Cat. No.: B2479142
CAS No.: 1007530-14-4
M. Wt: 397.45
InChI Key: JIJGNVQOXFVTIN-UHFFFAOYSA-N
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Description

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential

  • N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide and its derivatives have been investigated for various pharmacological applications. Computational and pharmacological evaluations have revealed their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Notably, certain compounds demonstrated binding and moderate inhibitory effects in assays targeting epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) (Faheem, 2018).

Anticancer and Antiviral Activities

  • Derivatives of this compound have shown significant anticancer and antiviral activities. Some derivatives demonstrated selective inhibition of leukemia cell lines growth. One particular compound, N-(4-methoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]-4-oxo-4,5-dihydrothiazol-5-yl}-acetamide, was found to be highly active against the Tacaribe TRVL 11 573 virus strain (Havrylyuk et al., 2013).

Molecular Docking and Quantum Chemical Calculations

  • Molecular docking and quantum chemical calculations have been utilized to analyze the structure and spectroscopic data of similar compounds. This approach aids in understanding the molecular parameters, charge transfer, and biological effects based on the prediction of molecular docking results (Viji et al., 2020).

Synthesis and Evaluation of Novel Compounds

  • New approaches in the synthesis of pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives have been explored. These compounds exhibited higher inhibitory effects toward tumor cell lines compared to reference drugs, demonstrating their significant potential in cancer treatment (Mohareb et al., 2013).

Synthesis and Antimicrobial Activities

  • Novel thiazole derivatives synthesized by incorporating pyrazole moiety have shown significant anti-bacterial and anti-fungal activities, indicating their potential use in antimicrobial applications (Saravanan et al., 2010).

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-26-15-9-7-14(8-10-15)23-20(17-12-28(25)13-18(17)22-23)21-19(24)11-27-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJGNVQOXFVTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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